3-Bromopropenoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Bromopropenoic acid methyl ester typically involves the bromination of propenoic acid derivatives. One common method is the addition of bromine to methyl acrylate, which results in the formation of the desired product. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and minimize side reactions .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through a one-pot synthesis involving the reaction of acetyl bromide with an alcohol solvent to generate hydrogen bromide in situ. This hydrogen bromide then reacts with an acrylate compound to form the 3-bromopropenoate ester . This method is advantageous due to its simplicity and the ability to recycle byproducts.
Chemical Reactions Analysis
Types of Reactions
3-Bromopropenoic acid methyl ester undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, alkoxide, or amines.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form propenoic acid derivatives.
Addition Reactions: The double bond in the propenoic acid moiety can participate in addition reactions with electrophiles such as halogens or hydrogen halides.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Elimination Reactions: Strong bases such as sodium hydride or potassium hydroxide are used, often in solvents like ethanol or tetrahydrofuran (THF).
Addition Reactions: Halogens (e.g., bromine, chlorine) or hydrogen halides (e.g., HBr, HCl) are used, usually in inert solvents like dichloromethane.
Major Products Formed
Nucleophilic Substitution: Products include various substituted propenoic acid esters.
Elimination Reactions: Products include propenoic acid derivatives.
Addition Reactions: Products include dihaloalkanes or haloalkanes depending on the specific addition reaction.
Scientific Research Applications
3-Bromopropenoic acid methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the modification of biomolecules, such as the alkylation of proteins or nucleic acids, to study their functions and interactions.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromopropenoic acid methyl ester involves its reactivity towards nucleophiles and electrophiles. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This allows for the formation of various substituted products. Additionally, the double bond in the propenoic acid moiety can participate in electrophilic addition reactions, further expanding its reactivity profile .
Comparison with Similar Compounds
Similar Compounds
3-Bromopropionic acid: Similar in structure but lacks the ester group, making it more acidic and less volatile.
Methyl acrylate: Lacks the bromine atom, making it less reactive towards nucleophiles.
Methyl 3-chloropropenoate: Similar structure but with a chlorine atom instead of bromine, resulting in different reactivity and physical properties.
Uniqueness
3-Bromopropenoic acid methyl ester is unique due to the presence of both a bromine atom and an ester group. This combination provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it valuable in various research and industrial applications .
Properties
Molecular Formula |
C4H5BrO2 |
---|---|
Molecular Weight |
164.99 g/mol |
IUPAC Name |
methyl 3-bromoprop-2-enoate |
InChI |
InChI=1S/C4H5BrO2/c1-7-4(6)2-3-5/h2-3H,1H3 |
InChI Key |
HGOGNLOBEAIJAM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.